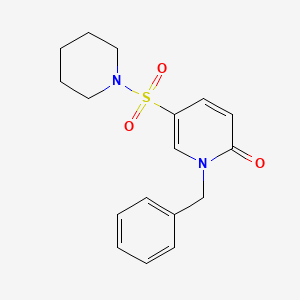

1-benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-benzyl-5-piperidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17-10-9-16(23(21,22)19-11-5-2-6-12-19)14-18(17)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYDOCBNYQEZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the dihydropyridinone core, the introduction of the benzyl group, and the attachment of the piperidine sulfonyl group. Common reagents used in these reactions include benzyl chloride, piperidine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Halogenation Reactions

Dihydropyridin-2-ones with sulfonamide substituents undergo halogenation at unsaturated positions. For example:

-

N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in nitromethane triggers benzyl group transfer and halogenation.

-

In similar systems (e.g., 6-benzyl-3,6-dihydropyridin-2-ones), NBS induces an aza-semipinacol rearrangement , transferring the benzyl group from C6 to C5 and introducing bromine at C3 (Scheme 2, ).

-

NIS promotes analogous iodination, forming 3-iodo-5-benzyl-2-pyridones (e.g., 9n–p ) via intermediate carbocation stabilization (Scheme 5, ).

-

Cross-Coupling Functionalization

Iodinated derivatives (e.g., 3-iodo-2-pyridones) are reactive in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Iodo groups at C3 undergo aryl/heteroaryl substitution with boronic acids under palladium catalysis.

-

I–Mg Exchange : Iodine can be replaced with deuterium or hydroxyl groups via Grignard reagent treatment (Scheme 6, ).

Rearrangement Pathways

The piperidine-1-sulfonyl group at C5 may influence reaction pathways:

-

Electrophilic Substitution : The sulfonyl group directs electrophiles to adjacent positions (C4/C6) due to its electron-withdrawing nature.

-

Aza-Semipinacol Rearrangement : Analogous to 6-benzyl-3,6-dihydropyridin-2-ones, the benzyl group at C1 could transfer to neighboring carbons under acidic conditions, forming fused polycycles (e.g., indeno[1,2-b]pyridin-2-ones) .

Sulfonamide Reactivity

The piperidine-1-sulfonyl moiety enables specific transformations:

-

Nucleophilic Substitution : Sulfonamides may undergo displacement at the sulfur center under strong bases (e.g., hydroxide or amines).

-

Oxidation/Reduction : The sulfonyl group is typically stable but can be reduced to thioethers under drastic conditions (e.g., LiAlH4).

Key Challenges and Limitations

-

Stereochemical Control : Rearrangements often form multiple stereoisomers, complicating purification.

-

Functional Group Tolerance : The sulfonyl group may limit compatibility with strong acids/bases.

Suggested Research Directions

-

Mechanistic Studies : Probe the role of the sulfonyl group in directing rearrangements.

-

Catalytic Asymmetric Synthesis : Develop enantioselective routes to access chiral dihydropyridinones.

-

Biological Screening : Evaluate pharmacological activity of derivatives against neurological targets (e.g., Parkinson’s disease) .

Scientific Research Applications

Pharmacological Applications

1-benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one exhibits several pharmacological properties:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Anticonvulsant Activity : The compound has shown potential as an anticonvulsant agent in preclinical studies, suggesting its use in managing epilepsy. It may act by inhibiting excitatory neurotransmitter receptors, thus stabilizing neuronal excitability .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving animal models of Parkinson's disease, administration of this compound resulted in significant neuroprotection. The compound was observed to reduce dopaminergic neuron loss and improve motor function scores compared to control groups. These findings suggest its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: Anticonvulsant Effects

Another study evaluated the anticonvulsant properties of this compound using various seizure models. Results demonstrated that it significantly reduced seizure frequency and duration. The underlying mechanism was linked to modulation of AMPA/kainate receptor activity, highlighting its role in excitatory neurotransmission regulation .

Mechanism of Action

The mechanism of action of 1-benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents at position 5 of the dihydropyridinone core significantly alter molecular properties. Key analogs include:

Physicochemical and Pharmacological Implications

- Electron-Withdrawing vs. Electron-Donating Groups: The piperidine-sulfonyl group in the target compound (vs. sulfanyl-triazole in or methoxy-biphenyl in ) introduces strong electron-withdrawing effects, likely improving metabolic stability but reducing aqueous solubility compared to analogs with amino or hydroxyl groups . The methoxy-biphenyl substituent () adds hydrophobicity, which may enhance membrane permeability but increase cytochrome P450 binding risks .

- Biological Activity: Triazole-containing analogs (e.g., ) are associated with kinase inhibition due to sulfur-mediated interactions with catalytic lysine residues . Pyridyl or amino-substituted derivatives (e.g., ) are often explored for antimicrobial or anti-inflammatory applications, leveraging hydrogen-bonding capabilities .

Biological Activity

1-Benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 284.35 g/mol

- CAS Number : 627839-96-7

Synthesis

The compound can be synthesized through various methods, including the reaction of piperidine derivatives with benzyl sulfonyl compounds. A notable method involves the use of palladium-catalyzed reactions, which enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, in vitro tests showed that related dihydropyridine derivatives can inhibit the growth of MCF7 breast cancer cells while maintaining lower toxicity towards non-cancerous MCF10A cells .

Antimicrobial Properties

The compound's derivatives have been evaluated for antibacterial activity. Research indicates that piperidine derivatives can inhibit bacterial growth effectively, suggesting a role in treating infections .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the benzyl and piperidine moieties significantly influence the biological activity of these compounds. For example:

- Introduction of sulfonyl groups enhances binding affinity to target receptors.

- Variations in substituents on the benzyl ring can optimize the pharmacological profile, improving selectivity and potency against specific biological targets like CCR3 receptors .

Case Study 1: Anticancer Efficacy

In a study examining a series of piperidine-dihydropyridine hybrids, compounds were tested for their ability to reduce cell viability in MCF7 cells. Results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | MCF7 Cell Viability (%) | MCF10A Cell Viability (%) |

|---|---|---|---|

| BS62 | 15 | 40 | 85 |

| BS130 | 20 | 45 | 90 |

| DOX | 10 | 30 | 70 |

Case Study 2: Antimicrobial Activity

A study focused on the antibacterial properties of piperidine derivatives reported that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The sulfonamide functionality was crucial for enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-benzyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one?

- Methodological Answer : The synthesis of structurally analogous dihydropyridin-2-one derivatives often involves multi-step protocols. For example, nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) can introduce substituents like the benzyl group. Sulfonylation of the piperidine moiety typically employs sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Characterization via H/C NMR and HPLC-MS is critical for verifying regioselectivity and purity. Intermediate isolation techniques, such as column chromatography with silica gel or reverse-phase HPLC, are recommended .

Q. How should researchers optimize purification and analytical characterization of this compound?

- Methodological Answer : Use preparative HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) for high-purity isolation. For analytical validation, employ LC-MS with electrospray ionization (ESI) to confirm molecular weight. Purity assessment should include UV detection at 254 nm and comparison against reference standards (e.g., EP/JP pharmacopeial guidelines for related heterocycles) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) indicate that the compound should be stored in airtight, light-protected containers at room temperature. Degradation products (e.g., hydrolysis of the sulfonyl group) can be monitored via stability-indicating HPLC methods. Predicted physical properties (melting point: ~143–150°C; density: ~1.2 g/cm³) align with analogs like 1-[(4-aminophenyl)methyl]-1,2-dihydropyridin-2-one .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions during synthesis be systematically addressed?

- Methodological Answer : Regioselectivity in sulfonylation can be controlled by steric and electronic factors. Computational modeling (DFT calculations) of transition states helps predict reactive sites. Experimentally, using bulky bases (e.g., DIPEA) or low temperatures (−20°C) can favor sulfonylation at the piperidine nitrogen over competing sites. Reaction progress should be monitored via in-situ FTIR or LC-MS to optimize yield .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding affinity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration). Replicate studies using standardized protocols (e.g., radioligand binding assays with HEK293 cells expressing target receptors) are essential. Meta-analysis of published data should account for variables like cell line specificity or ligand purity. Cross-validation with orthogonal methods (e.g., SPR or functional cAMP assays) enhances reliability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?

- Methodological Answer : SAR analysis should focus on substituent effects at the benzyl (lipophilicity), sulfonyl (hydrogen-bonding capacity), and dihydropyridinone (conformational flexibility) moieties. In silico docking (e.g., AutoDock Vina) against targets like NMDA or AMPA receptors can predict binding modes. In vivo pharmacokinetic studies (rodent models) assess blood-brain barrier penetration, leveraging analogs like Perampanel (a dihydropyridinone antiepileptic) as benchmarks .

Q. What advanced analytical techniques identify and quantify trace impurities in bulk samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and F NMR (if fluorinated impurities are present) detect impurities at <0.1% levels. For quantification, use a validated UPLC method with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD). Reference standards for common impurities (e.g., des-sulfonated byproducts) should be synthesized and characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.